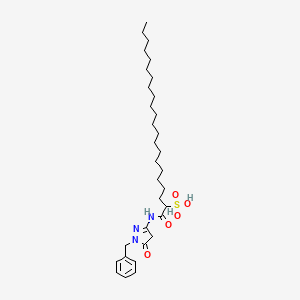
1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of EINECS 286-113-8 involves the reaction of acetaldehyde with glycerol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of EINECS 286-113-8 is scaled up to meet commercial demands. The process involves the use of large reactors where acetaldehyde and glycerol are combined under optimized conditions. The reaction is monitored to ensure consistency and quality of the final product. After the reaction, the product is purified through various techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
EINECS 286-113-8 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize EINECS 286-113-8.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
EINECS 286-113-8 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of various chemical products and intermediates.
作用機序
The mechanism by which EINECS 286-113-8 exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with proteins and other biomolecules, altering their structure and function. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
EINECS 286-113-8 can be compared with other similar compounds such as:
Acetaldehyde, reaction products with glycerol (EINECS 286-250-3): Similar in structure but may have different properties and applications.
Formaldehyde, reaction products with glycerol: Another related compound with distinct chemical behavior.
The uniqueness of EINECS 286-113-8 lies in its specific reactivity and the types of products it forms under different conditions. This makes it valuable for various applications in research and industry.
生物活性
1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid is a complex organic compound notable for its unique molecular structure, which combines a long-chain fatty acid with a pyrazole derivative. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C32H53N3O5S, with a molecular weight of approximately 591.8 g/mol. The structure includes:
- A docosane (long-chain fatty acid) component, enhancing lipophilicity.
- A pyrazole ring, known for various biological activities.
The presence of the sulfonic acid group contributes to its solubility and reactivity in biological systems, making it a candidate for various therapeutic roles.
Biological Activity
The biological activity of this compound is primarily attributed to its pyrazole structure. Research indicates that compounds with similar pyrazole derivatives exhibit several pharmacological effects:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research highlights that pyrazole compounds can inhibit inflammatory pathways. In vitro assays have indicated that derivatives can reduce the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes. For example, pyrazole derivatives have been identified as selective inhibitors of p38 MAP kinase, an important target in cancer therapy. The binding affinity and specificity are often evaluated through molecular docking studies and enzyme assays.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of pyrazole derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated anti-inflammatory effects in murine models; noted a reduction in edema and inflammatory markers. |
| Study 3 | Focused on enzyme inhibition; identified the compound as a potent inhibitor of p38 MAP kinase, enhancing selectivity through structural modifications. |
The biological activity mechanisms include:
- Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
- Inhibition of Signaling Pathways : By inhibiting key signaling pathways involved in inflammation and cell proliferation.
- Modulation of Gene Expression : Affecting the transcriptional activity related to inflammatory responses or microbial resistance.
特性
CAS番号 |
85187-25-3 |
|---|---|
分子式 |
C32H53N3O5S |
分子量 |
591.8 g/mol |
IUPAC名 |
1-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)amino]-1-oxodocosane-2-sulfonic acid |
InChI |
InChI=1S/C32H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(41(38,39)40)32(37)33-30-26-31(36)35(34-30)27-28-23-20-19-21-24-28/h19-21,23-24,29H,2-18,22,25-27H2,1H3,(H,33,34,37)(H,38,39,40) |
InChIキー |
OTTPKZJATIFDTG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)NC1=NN(C(=O)C1)CC2=CC=CC=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















